molecular formula C7H8N2O2S B3052725 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 443987-59-5

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B3052725
CAS No.: 443987-59-5
M. Wt: 184.22 g/mol
InChI Key: QBMJWJJDVZNBTE-UHFFFAOYSA-N
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Description

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and a methylating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-9-7-5-3-2-4-6(7)8-12(9,10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJWJJDVZNBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634706
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443987-59-5
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 2
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 3
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 4
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 5
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 6
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

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